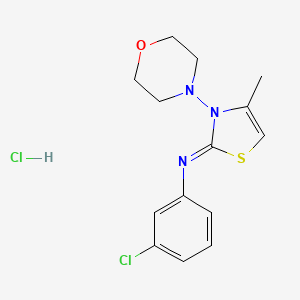
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride, also known as MTTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MTTCA is a thiazolylidene-aniline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in vitro and in vivo.
Mechanism of Action
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells. Furthermore, (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential as an anti-inflammatory agent. (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has also been found to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in medical research.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is its potential as a fluorescent probe for imaging and detection of cancer cells. Additionally, (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been found to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in medical research. However, one limitation of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is its limited solubility in water, which may affect its bioavailability in vivo. Furthermore, further studies are needed to investigate the pharmacokinetics and potential side effects of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride.
Future Directions
For research on (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride include investigating its potential as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to optimize the synthesis of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride and improve its solubility in water. Furthermore, the pharmacokinetics and potential side effects of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride need to be investigated in vivo to determine its suitability for use in medical research. Finally, the development of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride-based probes for imaging and detection of cancer cells may have potential applications in clinical diagnosis and treatment.
Synthesis Methods
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been synthesized using several methods, including the reaction of 2-chloro-4-methylthiazole with morpholine and subsequent reaction with 3-chloroaniline. Another method involves the reaction of 2-amino-4-methylthiazole with 3-chloroaniline and morpholine. The synthesis of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has also been achieved through a one-pot, three-component reaction of 2-chloro-4-methylthiazole, 3-chloroaniline, and morpholine. The purity of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride can be improved using recrystallization and column chromatography.
Scientific Research Applications
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has shown potential as a fluorescent probe for imaging and detection of cancer cells. It has also been investigated for its anti-inflammatory and anti-tumor properties. (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer, by inducing apoptosis and cell cycle arrest. Additionally, (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS.ClH/c1-11-10-20-14(16-13-4-2-3-12(15)9-13)18(11)17-5-7-19-8-6-17;/h2-4,9-10H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHEXUQNJSOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC(=CC=C2)Cl)N1N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)
![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
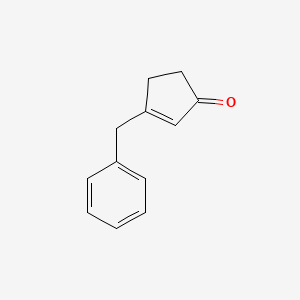
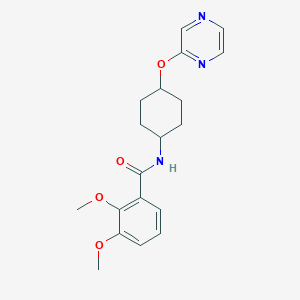
![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)
![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)
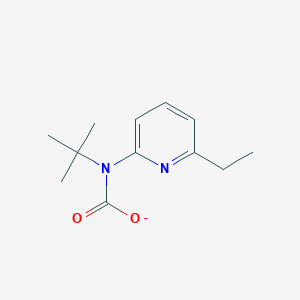
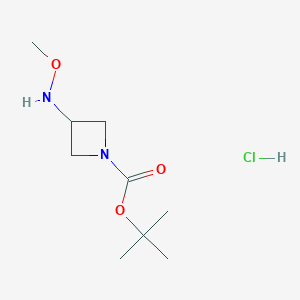
![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)